molecular formula C28H32N4O3S3 B2430417 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 489470-32-8

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide

Cat. No. B2430417
M. Wt: 568.77
InChI Key: MFQWUYNJFOKOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H32N4O3S3 and its molecular weight is 568.77. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical and Crystal Structure Analysis
    The compound is part of a study that focuses on the crystal structure of benzyltetrahydropyrido-anellated thiophene derivatives. These compounds exhibit varied conformations and are linked by weak intermolecular hydrogen bonds, contributing to the stability of their crystal structure. This property can be pivotal for the design of materials with specific crystalline attributes (Pietsch, Nieger, & Gütschow, 2007).

  • Potential in Antipsychotic Treatments
    Analogues of the compound have been studied for their potential antipsychotic effects. They were evaluated for their binding to dopamine and serotonin receptors and were found to have in vivo activities comparable to existing compounds, with potential advantages in terms of fewer extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

  • Inhibitors in Cancer Research
    These compounds have been identified as potent and selective inhibitors in cancer research, particularly against vascular endothelial growth factor receptor-2 (VEGFR-2). They exhibit significant kinase selectivity and in vivo efficacy in human carcinoma models, making them a notable subject in cancer therapeutics research (Borzilleri et al., 2006).

  • Role in Antimalarial and Antiviral Research
    A study focused on the reactivity investigation of derivatives of this compound class, particularly their potential antimalarial activity. They were evaluated for their ADMET properties and molecular docking studies, indicating their potential role in antimalarial and antiviral (specifically COVID-19) therapeutic research (Fahim & Ismael, 2021).

  • Synthesis and Spectroscopic Studies
    The compound belongs to a class of chemicals that are synthesized and characterized through various spectroscopic techniques. Their biological activity, especially antibacterial and antifungal properties, is a significant area of research (Patel & Patel, 2015).

  • Anticancer Evaluations
    Derivatives of this compound were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. The studies revealed that certain derivatives exhibit higher anticancer activities than reference drugs, showcasing their potential in chemotherapy (Ravinaik et al., 2021).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S3/c1-4-6-16-31(3)38(34,35)20-13-11-19(12-14-20)26(33)30-28-25(21-15-17-32(5-2)18-24(21)37-28)27-29-22-9-7-8-10-23(22)36-27/h7-14H,4-6,15-18H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQWUYNJFOKOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide

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